N-(3,5-dimethylphenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-12(2)10-23-19(25)18-16(5-6-26-18)22-20(23)27-11-17(24)21-15-8-13(3)7-14(4)9-15/h5-9,12H,10-11H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYUHEAAOCLBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the isobutyl group through alkylation. The final step involves the formation of the acetamide linkage via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to an alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core is known to interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The thieno[3,2-d]pyrimidinone core distinguishes this compound from analogs with alternative heterocyclic systems. For example:
- Dihydropyrimidin-2-yl derivatives (e.g., compound 19 in ) lack the fused thiophene ring, reducing planarity and possibly affecting membrane permeability .
Substituent Analysis
Key substituent differences and their implications:
Key Observations :
- 3,5-Dimethylphenyl vs.
- Isobutyl vs. Bulky Alkyl Chains : The 3-isobutyl group introduces moderate steric hindrance compared to larger substituents (e.g., tert-butyl in 477313-52-3), possibly optimizing target binding without excessive bulk .
Biological Activity
N-(3,5-dimethylphenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core linked to a thioacetamide moiety and a dimethylphenyl group. The molecular formula is , with a molecular weight of approximately 428.55 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to exert effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : It potentially modulates the activity of receptors related to cancer cell proliferation and survival.
- Induction of Apoptosis : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting tubulin polymerization, similar to other compounds in its class .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines; potential for use in chemotherapy. |
| Anti-inflammatory | May inhibit pathways involved in inflammation, although specific pathways need further study. |
| Antioxidant | Potentially reduces oxidative stress in cells, contributing to its protective effects. |
Case Studies and Research Findings
- Anticancer Activity : Research conducted on derivatives of thieno[3,2-d]pyrimidines has shown significant anticancer properties. For instance, compounds similar to this compound demonstrated EC50 values as low as 0.004 µM against T47D human breast cancer cells . This suggests a potent ability to inhibit tumor growth.
- Mechanistic Studies : A study highlighted that certain derivatives induced apoptosis through caspase activation and inhibition of tubulin polymerization. This mechanism is crucial for developing effective anticancer therapies.
- Inflammatory Response : In another research initiative focusing on inflammatory diseases, compounds within the same chemical family were found to significantly suppress the expression of pro-inflammatory cytokines in vitro . This suggests that this compound could have therapeutic potential beyond oncology.
Q & A
Q. What are the key synthetic pathways and characterization techniques for this compound?
The synthesis involves multi-step reactions, typically starting with the construction of the thieno[3,2-d]pyrimidine core. Key steps include:
- Core formation : Cyclocondensation of thiophene derivatives with urea or thiourea under reflux conditions.
- Substituent introduction : Alkylation or arylation at the 3-position of the pyrimidine ring using isobutyl halides or arylboronic acids under palladium catalysis.
- Thioacetamide linkage : Coupling of the thiol group on the pyrimidine ring with activated acetamide derivatives via nucleophilic substitution . Characterization :
- NMR spectroscopy (¹H, ¹³C) confirms substituent positions and purity (e.g., δ ~12.50 ppm for NH protons in thienopyrimidine cores) .
- Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]+ peaks matching calculated values) .
- Elemental analysis ensures stoichiometric accuracy (e.g., C, N, S percentages within ±0.3% of theoretical values) .
Q. How is the molecular structure confirmed post-synthesis?
Structural elucidation combines:
- X-ray crystallography for absolute configuration determination, particularly for chiral centers in the isobutyl group.
- 2D NMR techniques (COSY, HSQC) to map proton-proton and carbon-proton correlations, resolving overlapping signals in aromatic regions .
- IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for the oxo group) .
Intermediate Research Questions
Q. What reaction mechanisms govern modifications to the thieno[3,2-d]pyrimidine core?
Common reactions include:
- Oxidation : The 4-oxo group is introduced via oxidative cyclization using persulfates or H₂O₂ under acidic conditions .
- Nucleophilic substitution : Thiol groups react with α-haloacetamides in DMF/K₂CO₃ to form thioether linkages .
- Electrophilic aromatic substitution : Halogenation (e.g., Cl, Br) at the 5-position of the thiophene ring using NXS (X = Cl, Br) in acetic acid .
Q. How does solvent polarity impact the compound’s stability during synthesis?
- Polar aprotic solvents (DMF, DMSO) enhance reaction rates for nucleophilic substitutions but may promote hydrolysis of the acetamide group at elevated temperatures.
- Non-polar solvents (toluene, DCM) are preferred for acid-sensitive intermediates, with reaction progress monitored via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
Advanced Research Questions
Q. How can interaction studies with biological targets be designed to evaluate binding affinity?
Methodologies include:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure real-time binding kinetics (ka/kd) at varying compound concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into protein solutions .
- Mutagenesis assays : Replace key residues (e.g., catalytic lysines) to identify binding hotspots via IC₅₀ shifts in enzymatic assays .
Q. How to resolve contradictions in reported bioactivity data across studies?
Strategies involve:
- Standardized assays : Re-evaluate activity using uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Structural benchmarking : Compare crystallographic data of compound-target complexes to identify conformational differences affecting potency .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations) using multivariate regression .
Q. What computational methods support structure-activity relationship (SAR) analysis for derivatives?
- Molecular docking : Use AutoDock Vina to predict binding poses of analogs with substituent variations (e.g., methyl vs. trifluoromethyl groups) .
- QSAR modeling : Train models on datasets with ~50 derivatives, using descriptors like molar refractivity and Hammett constants to predict activity .
- Free-energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications to prioritize synthetic targets .
Data Contradiction Analysis
Q. How to address discrepancies in reported cytotoxicity values?
- Cross-validate assays : Compare results from MTT, SRB, and clonogenic assays using the same cell line (e.g., HepG2) .
- Control for metabolic interference : Pre-treat cells with CYP450 inhibitors to isolate compound-specific effects .
- Synchrotron-based XANES : Verify intracellular compound stability to rule out degradation artifacts .
Structural Analog Comparison Table
| Analog | Substituent Variation | Reported Activity | Source |
|---|---|---|---|
| N-(3-acetylphenyl) derivative | Methyl → acetyl on phenyl | 2.5× lower kinase inhibition | |
| Ethyl ester derivative | Thioacetamide → ethyl ester | Loss of antiproliferative activity | |
| Chlorinated phenyl analog | 3,5-dimethyl → 3-Cl | Enhanced cytotoxicity (IC₅₀ = 1.2 μM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
